Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
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Overview
Description
Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzazepine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the benzazepine ring.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro structure but differ in the heterocyclic ring system.
Uniqueness
Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other benzazepine derivatives.
Properties
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-7-8-13-11(10-12)6-4-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDYBLJUCKOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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